molecular formula C8H6BrF4N B15241413 2-bromo-6-fluoro-N-(2,2,2-trifluoroethyl)aniline

2-bromo-6-fluoro-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B15241413
M. Wt: 272.04 g/mol
InChI Key: NIZVKIJSOSOCPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-fluoro-N-(2,2,2-trifluoroethyl)aniline is a halogenated aniline derivative featuring a bromine atom at the 2-position, a fluorine atom at the 6-position, and a 2,2,2-trifluoroethyl group attached to the aniline nitrogen. This compound is structurally tailored to leverage the electronic and steric effects of fluorine and bromine substituents, which are critical in pharmaceutical and agrochemical applications. The trifluoroethyl group enhances metabolic stability and lipophilicity, while the bromine and fluorine atoms influence regioselectivity in further synthetic modifications .

Preparation Methods

The synthesis of 2-bromo-6-fluoro-N-(2,2,2-trifluoroethyl)aniline typically involves multi-step reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Reduction: Conversion of the nitro group to an amine.

    Bromination: Introduction of a bromine atom to the aromatic ring.

    Fluorination: Introduction of a fluorine atom to the aromatic ring.

    Trifluoroethylation: Introduction of the trifluoroethyl group.

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Bromo-6-fluoro-N-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-6-fluoro-N-(2,2,2-trifluoroethyl)aniline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of biological pathways and interactions due to its unique chemical properties.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-bromo-6-fluoro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various substitution and coupling reactions. Its effects are mediated through the formation of covalent bonds with nucleophilic sites on target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

The table below compares 2-bromo-6-fluoro-N-(2,2,2-trifluoroethyl)aniline with analogous compounds based on substituent positions, functional groups, and inferred properties:

Compound Name Substituents (Positions) Key Functional Groups Molecular Formula Inferred Properties
This compound Br (2), F (6), NH-CF2CF3 (N) Bromo, Fluoro, Trifluoroethyl C8H5BrF4N High lipophilicity; reduced basicity due to trifluoroethyl; electron-deficient ring
2-Bromo-6-chloro-4-(trifluoromethyl)aniline Br (2), Cl (6), CF3 (4) Bromo, Chloro, Trifluoromethyl C7H4BrClF3N Increased steric bulk (Cl vs. F); stronger electron-withdrawing CF3 at 4-position
3-Bromo-5-fluoro-4-iodoaniline Br (3), F (5), I (4) Bromo, Fluoro, Iodo C6H4BrFINO Reduced metabolic stability (iodine); steric hindrance from iodine
2-Bromo-5-nitro-4-(trifluoromethyl)aniline Br (2), NO2 (5), CF3 (4) Bromo, Nitro, Trifluoromethyl C7H4BrF3N2O2 Strong electron-withdrawing (NO2) lowers amine basicity; CF3 enhances lipophilicity

Key Observations:

  • Trifluoroethyl vs.
  • Fluorine vs. Chlorine at Position 6 : Fluorine’s smaller size and higher electronegativity reduce steric hindrance and increase the ring’s electron deficiency, favoring electrophilic substitution at specific positions .
  • Nitro Group Effects: The nitro group in 2-bromo-5-nitro-4-(trifluoromethyl)aniline significantly reduces the amine’s basicity (pKa ~1–2 units lower than non-nitro analogs), impacting solubility and reactivity .

Metabolic and Pharmacokinetic Considerations

  • Trifluoroethylamine Stability: The trifluoroethyl group in the target compound enhances resistance to oxidative metabolism compared to non-fluorinated alkylamines, as fluorine’s inductive effect stabilizes adjacent bonds .
  • Halogen Interactions : Bromine’s polarizability may facilitate halogen bonding in target proteins, while fluorine’s small size allows tighter packing in hydrophobic pockets .

Properties

Molecular Formula

C8H6BrF4N

Molecular Weight

272.04 g/mol

IUPAC Name

2-bromo-6-fluoro-N-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C8H6BrF4N/c9-5-2-1-3-6(10)7(5)14-4-8(11,12)13/h1-3,14H,4H2

InChI Key

NIZVKIJSOSOCPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)NCC(F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.